molecular formula C22H20ClN3O4 B11362728 5-chloro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11362728
M. Wt: 425.9 g/mol
InChI Key: SDVXPWHEIYWPMT-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran ring, an oxadiazole ring, and various substituents

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions.

    Reduction: Certain substituents may be reduced using appropriate reducing agents.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and oxadiazole-containing molecules. These compounds may share some structural features but differ in their substituents, leading to variations in their chemical and biological properties. For instance, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine is another compound with a complex structure and potential biological activities .

By comparing these compounds, researchers can identify unique features and optimize their properties for specific applications.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20ClN3O4/c1-12(2)11-28-16-7-4-14(5-8-16)19-21(26-30-25-19)24-22(27)20-13(3)17-10-15(23)6-9-18(17)29-20/h4-10,12H,11H2,1-3H3,(H,24,26,27)

InChI Key

SDVXPWHEIYWPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC(C)C

Origin of Product

United States

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